molecular formula C15H24O B14372075 5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one CAS No. 90475-74-4

5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one

Cat. No.: B14372075
CAS No.: 90475-74-4
M. Wt: 220.35 g/mol
InChI Key: SBDJVLSRJPRFKP-UHFFFAOYSA-N
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Description

5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[3.1.1]heptane family, which is known for its stability and diverse chemical reactivity. The presence of multiple functional groups within its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one typically involves the use of terpenes as starting materials. One common method involves the reaction of monoterpenoid acids with thionyl chloride to form the corresponding acid chlorides. These intermediates are then reacted with appropriate nucleophiles under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one involves its interaction with specific molecular targets within biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting microbial cell membranes and inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its stability and versatility make it a valuable compound in both research and industrial settings.

Properties

CAS No.

90475-74-4

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

5-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)-3-methylpent-3-en-2-one

InChI

InChI=1S/C15H24O/c1-10(11(2)16)5-6-12-7-8-13-9-14(12)15(13,3)4/h5,12-14H,6-9H2,1-4H3

InChI Key

SBDJVLSRJPRFKP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1CCC2CC1C2(C)C)C(=O)C

Origin of Product

United States

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